molecular formula C22H25N3O3 B2526094 N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide CAS No. 898466-36-9

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide

Cat. No.: B2526094
CAS No.: 898466-36-9
M. Wt: 379.46
InChI Key: WIXCBYXSYQCYGD-UHFFFAOYSA-N
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Description

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide is a complex organic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with mesityloxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mesityl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isobutyloxalamide
  • N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide
  • N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Uniqueness

N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-mesityloxalamide is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-13-10-14(2)20(15(3)11-13)24-22(28)21(27)23-18-8-7-17-6-5-9-25(16(4)26)19(17)12-18/h7-8,10-12H,5-6,9H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXCBYXSYQCYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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